molecular formula C18H19ClN2O3 B5728130 N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide

N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide

Cat. No. B5728130
M. Wt: 346.8 g/mol
InChI Key: QOZIWMQOTRYPOQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. In

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other anticancer agents. In addition to cancer, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as in viral infections such as HIV.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene transcription and can contribute to the development of cancer and other diseases. By inhibiting HDACs, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can restore the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene transcription, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have other biochemical and physiological effects. It can induce the expression of heat shock proteins, which can protect cells from stress and damage. It can also inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments. It can have off-target effects on other enzymes besides HDACs, which can complicate the interpretation of results. It can also have cytotoxic effects on non-cancerous cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific isoforms of HDACs. Another area of interest is the combination of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide with other anticancer agents to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in other diseases besides cancer, such as neurodegenerative diseases and viral infections.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide is a small molecule inhibitor of HDACs that has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. It works by restoring the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments, it has several advantages and has been extensively studied. There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, including the development of more selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline. The first step involves the conversion of 5-chloro-2-methoxyaniline to 5-chloro-2-methoxybenzoyl chloride. This is followed by the reaction of 5-chloro-2-methoxybenzoyl chloride with isobutyric acid to yield 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide. The final step involves the reaction of 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide with ammonia and acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-7-4-12(5-8-14)18(23)21-15-10-13(19)6-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZIWMQOTRYPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

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